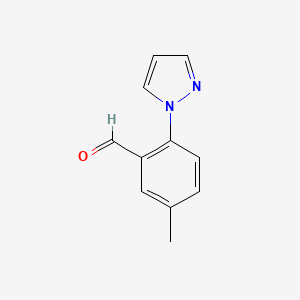

5-methyl-2-(1H-pyrazol-1-yl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-pyrazol-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-9-3-4-11(10(7-9)8-14)13-6-2-5-12-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUDLYOVAMFPRFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C=CC=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649893 | |

| Record name | 5-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956723-07-2 | |

| Record name | 5-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-methyl-2-(1H-pyrazol-1-yl)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of a field-proven pathway for the synthesis of 5-methyl-2-(1H-pyrazol-1-yl)benzaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The primary focus of this document is a robust, scalable copper-catalyzed Ullmann-type condensation reaction, detailed with mechanistic insights, strategic considerations, and a complete, step-by-step experimental protocol derived from established industrial practices. Additionally, this guide discusses the alternative palladium-catalyzed Buchwald-Hartwig amination as a viable synthetic strategy. The content is designed for researchers, chemists, and drug development professionals, emphasizing scientific integrity, reproducibility, and a deep understanding of the underlying chemical principles.

Introduction and Strategic Importance

The Pyrazole Moiety in Modern Drug Discovery

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have led to its incorporation into a multitude of approved therapeutic agents. Pyrazole-containing compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2] The specific compound, this compound, serves as a critical bifunctional intermediate. The aldehyde group acts as a versatile handle for a wide array of subsequent chemical transformations—such as reductive amination, Wittig reactions, and condensations—while the pyrazolyl-aryl core provides a foundational structure for library synthesis and lead optimization in drug discovery programs.

Retrosynthetic Analysis

The key challenge in synthesizing the target molecule is the formation of the aryl-nitrogen bond between the tolyl and pyrazole rings. A retrosynthetic disconnection at this C-N bond logically suggests two primary synthetic strategies rooted in modern cross-coupling chemistry:

-

Copper-Catalyzed N-Arylation (Ullmann Condensation): This classical approach involves the coupling of an aryl halide with an N-H containing heterocycle, mediated by a copper catalyst. This method is often cost-effective and robust.

-

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): A more modern and often milder alternative, this reaction utilizes a palladium catalyst with specialized phosphine ligands to achieve the same C-N bond formation, frequently with high efficiency and broad functional group tolerance.

This guide will detail a validated protocol based on the Ullmann condensation, a method proven effective for this specific transformation on a preparatory scale.

Primary Synthetic Pathway: Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a cornerstone of C-N bond formation, relying on a copper(I) catalyst to couple an aryl halide with an amine or heterocycle. While traditional Ullmann conditions often required harsh temperatures, modern ligand-accelerated protocols have significantly broadened the reaction's applicability and mildness. The synthesis of this compound from 2-bromo-5-methylbenzaldehyde and pyrazole is an excellent application of this methodology.

Mechanistic Principles & Strategic Considerations

The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.

-

Ligand Exchange: The starting Cu(I) salt coordinates with pyrazole, typically facilitated by a base that deprotonates the pyrazole N-H.

-

Oxidative Addition: The aryl halide (2-bromo-5-methylbenzaldehyde) adds to the copper center, forming a Cu(III) intermediate.

-

Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the copper center, regenerating the active Cu(I) catalyst.

Causality Behind Experimental Choices:

-

Catalyst: Copper(I) iodide (CuI) is a commonly used and effective catalyst precursor for this transformation. It is relatively inexpensive and stable.

-

Base: Potassium carbonate (K₂CO₃) is employed as a moderately strong inorganic base. Its role is to deprotonate the pyrazole, increasing its nucleophilicity and facilitating its entry into the catalytic cycle. It is strong enough for this purpose without promoting unwanted side reactions with the sensitive aldehyde group.

-

Ligand: While not explicitly required in all Ullmann reactions, the addition of a ligand, such as a diamine or an amino acid, can accelerate the reaction and allow for lower temperatures by stabilizing the copper intermediates. In the featured protocol, the solvent itself (DMF) can act as a coordinating ligand.

-

Solvent: N,N-Dimethylformamide (DMF) is an excellent solvent for this reaction due to its high boiling point, allowing for the necessary thermal energy input, and its ability to dissolve both the organic substrates and the inorganic base. Its polar aprotic nature helps to stabilize charged intermediates in the catalytic cycle.

-

Starting Material: 2-Bromo-5-methylbenzaldehyde is the logical starting material. Aryl bromides offer a good balance of reactivity and stability for cross-coupling reactions, being more reactive than aryl chlorides and more cost-effective than aryl iodides.

Visualization of the Synthetic Workflow

The following diagram outlines the logical flow of the synthesis from starting materials to the final, purified product.

Caption: Experimental workflow for the Ullmann synthesis.

Detailed Experimental Protocol

This protocol is adapted from the procedure described in patent WO/2008/117065 . This source provides a validated method for the specific synthesis of the target compound.

Materials:

-

2-Bromo-5-methylbenzaldehyde

-

Pyrazole

-

Copper(I) Iodide (CuI)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-5-methylbenzaldehyde (1.0 eq), pyrazole (1.2 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a substrate concentration of approximately 0.5 M.

-

Reaction Execution: Place the flask under an inert atmosphere (e.g., nitrogen or argon). Heat the reaction mixture to 120-130 °C and stir vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Characterization Data

The structural identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

| Analysis | Expected Results |

| Appearance | White to off-white solid |

| ¹H NMR | Signals corresponding to the aldehyde proton (~10.0 ppm, s), three pyrazole protons (triplet, doublet, doublet), three aromatic protons on the benzaldehyde ring, and a methyl singlet (~2.4 ppm). |

| ¹³C NMR | Peaks for the aldehyde carbonyl carbon (~190 ppm), aromatic and heterocyclic carbons, and the methyl carbon (~21 ppm). |

| Mass Spec (ESI) | [M+H]⁺ = 187.08 |

Alternative Pathway: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that serves as an excellent alternative for forming C-N bonds. This reaction often proceeds under milder conditions and with lower catalyst loadings than the Ullmann condensation, though the cost of palladium and specialized ligands can be higher.

Mechanistic Overview and Key Parameters

The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst.

Key Parameters for Consideration:

-

Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common choices.

-

Ligand: The choice of phosphine ligand is critical. Sterically hindered, electron-rich ligands like XPhos, SPhos, or RuPhos are often highly effective for coupling N-heterocycles.

-

Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).

-

Solvent: Anhydrous, non-protic solvents like toluene or dioxane are typically used.

Visualization of the Buchwald-Hartwig Catalytic Cycle

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Safety and Handling

-

2-Bromo-5-methylbenzaldehyde: Is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Copper(I) Iodide: Can be harmful if swallowed or inhaled. Avoid creating dust.

-

N,N-Dimethylformamide (DMF): Is a reproductive toxin. Work in a well-ventilated fume hood and avoid skin contact.

-

Potassium Carbonate: Is an irritant. Avoid inhalation of dust.

-

Pyrazole: Is harmful if swallowed and causes skin irritation.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work. Conduct a thorough risk assessment for all planned procedures.

Conclusion

The synthesis of this compound is reliably achieved through a copper-catalyzed Ullmann condensation of 2-bromo-5-methylbenzaldehyde and pyrazole. This method, validated by industrial patent literature, offers a robust and scalable route to this important chemical intermediate. For syntheses requiring milder conditions or broader substrate scopes, the palladium-catalyzed Buchwald-Hartwig amination presents a powerful and effective alternative. The choice between these premier cross-coupling technologies will depend on project-specific factors such as cost, scale, and available equipment. This guide provides the necessary technical and theoretical foundation for researchers to successfully implement these pathways in a laboratory setting.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-methyl-2-(1H-pyrazol-1-yl)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 5-methyl-2-(1H-pyrazol-1-yl)benzaldehyde, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The pyrazole moiety is a well-established pharmacophore found in a variety of therapeutic agents, exhibiting a broad range of biological activities including anti-inflammatory, analgesic, and anticancer effects.[1][2][3] This guide delves into the structural characteristics, and known physical and chemical properties of this compound. Furthermore, it outlines detailed, field-proven experimental protocols for the determination of its key physicochemical parameters, offering valuable insights for its synthesis, characterization, and potential applications in drug discovery workflows.

Introduction to this compound

This compound belongs to the class of N-arylpyrazoles, which are integral scaffolds in the development of novel therapeutic agents. The presence of both a pyrazole ring and a benzaldehyde functional group offers multiple avenues for synthetic modification, making it a versatile building block for creating libraries of bioactive molecules. The pyrazole ring system, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is known for its diverse pharmacological activities.[2][3] The benzaldehyde moiety can participate in a wide array of chemical reactions, allowing for the introduction of various pharmacophoric features. A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in research and development.

Molecular Structure and Core Properties

The structural integrity and properties of this compound are foundational to its chemical behavior and potential biological activity.

Caption: Chemical structure of this compound.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O | |

| Molecular Weight | 186.21 g/mol | |

| CAS Number | 956723-07-2 | |

| Physical Form | Solid | |

| SMILES String | O=C([H])C1=CC(C)=CC=C1N2N=CC=C2 | |

| InChI Key | LUDLYOVAMFPRFA-UHFFFAOYSA-N | |

| Storage Class Code | 11 - Combustible Solids | |

| WGK | 3 |

Synthesis Pathway

A plausible and efficient synthetic route to this compound is the Ullmann condensation, a copper-catalyzed N-arylation reaction.[4][5] This method is widely employed for the formation of carbon-nitrogen bonds between aryl halides and N-heterocycles.

Caption: Proposed synthesis workflow via Ullmann condensation.

The reaction involves the coupling of 2-bromo-5-methylbenzaldehyde with pyrazole in the presence of a copper(I) iodide catalyst and a base such as potassium carbonate, in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) under thermal conditions. The choice of a bromide as the leaving group on the benzaldehyde derivative is a balance between reactivity and cost-effectiveness.

Spectroscopic Characterization

While specific spectra for this compound are not publicly available, this section outlines the expected spectroscopic features based on its molecular structure.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and pyrazole rings. The methyl group protons will appear as a singlet, and the aldehyde proton will be a downfield singlet. The coupling patterns of the aromatic protons will provide information about their relative positions.

-

¹³C NMR: The carbon NMR spectrum will display signals for all eleven carbon atoms in the molecule. The carbonyl carbon of the aldehyde will be significantly downfield. The chemical shifts of the aromatic carbons will be indicative of the electronic environment of the two rings.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the region of 1700-1720 cm⁻¹. C-H stretching vibrations of the aromatic rings and the methyl group will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. C=C and C=N stretching vibrations from the aromatic rings will appear in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (186.21 g/mol ). Fragmentation patterns will likely involve the loss of the aldehyde group (-CHO) and potentially the pyrazole ring, providing further structural confirmation.

Experimental Protocols for Physicochemical Property Determination

The following protocols are standardized methods for determining the key physicochemical properties of organic compounds like this compound.

Melting Point Determination

Rationale: The melting point is a critical indicator of purity. A sharp melting range is characteristic of a pure crystalline solid, while impurities typically broaden and depress the melting range.

Methodology:

-

Sample Preparation: A small amount of the crystalline solid is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.[6]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.[7][8]

-

Heating: The sample is heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point.[6]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded as the melting range.[7]

Solubility Assessment

Rationale: Solubility in various solvents provides insights into the polarity of the molecule and is crucial for formulation, purification, and biological testing.[9]

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, toluene, hexane).

-

Qualitative Determination: To approximately 1 mL of the chosen solvent in a small test tube, a few milligrams of the compound are added. The mixture is vortexed or shaken vigorously.[10][11]

-

Observation: The solubility is observed and categorized as soluble, partially soluble, or insoluble.

-

Quantitative Determination (Shake-Flask Method): a. An excess amount of the solid is added to a known volume of the solvent in a sealed flask. b. The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). c. The saturated solution is filtered to remove undissolved solid. d. The concentration of the compound in the filtrate is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

NMR Spectroscopic Analysis

Rationale: NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[2][12][13]

-

Internal Standard: A small amount of an internal standard (e.g., tetramethylsilane, TMS) may be added for chemical shift referencing.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are then acquired.

-

Data Processing: The acquired data is Fourier transformed and phased. The chemical shifts, integration, and coupling constants are analyzed to determine the structure.

ATR-FTIR Spectroscopic Analysis

Rationale: Attenuated Total Reflectance (ATR) is a convenient Fourier-Transform Infrared (FTIR) sampling technique for solid samples that requires minimal sample preparation.[14][15][16]

Methodology:

-

Background Spectrum: A background spectrum of the clean ATR crystal is recorded.

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Pressure Application: A pressure clamp is applied to ensure good contact between the sample and the crystal.[15]

-

Sample Spectrum Acquisition: The IR spectrum of the sample is recorded.

-

Data Analysis: The spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Direct Infusion Mass Spectrometric Analysis

Rationale: Direct infusion mass spectrometry provides a rapid method for determining the molecular weight and fragmentation pattern of a pure compound.[17][18][19]

Methodology:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Infusion: The solution is infused into the mass spectrometer's ion source at a constant flow rate using a syringe pump.

-

Ionization: The sample is ionized, typically using electrospray ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

-

Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion peak and major fragment ions.

Safety and Handling

Based on available safety data for similar compounds, this compound should be handled with care. It is classified as a combustible solid. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

This compound is a valuable building block in medicinal chemistry due to its versatile chemical handles and the proven pharmacological importance of the pyrazole scaffold. This technical guide has provided a detailed overview of its known physicochemical properties and has outlined robust experimental protocols for their determination. A comprehensive understanding of these properties is essential for the rational design and development of novel drug candidates based on this promising molecular framework. Further research to experimentally determine and publish the melting point, solubility, and full spectroscopic data for this compound is highly encouraged to facilitate its broader application in the scientific community.

References

- 1. scribd.com [scribd.com]

- 2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 3. sites.bu.edu [sites.bu.edu]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. medpharma12.com [medpharma12.com]

- 7. pennwest.edu [pennwest.edu]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. organomation.com [organomation.com]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. agilent.com [agilent.com]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 17. Direct Infusion Mass Spectrometry for Complex Lipid Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. Direct infusion mass spectrometry for metabolomic phenotyping of diseases. | Semantic Scholar [semanticscholar.org]

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-methyl-2-(1H-pyrazol-1-yl)benzaldehyde

Abstract

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 5-methyl-2-(1H-pyrazol-1-yl)benzaldehyde. As a molecule integrating a substituted aromatic aldehyde with a pyrazole moiety, its structural elucidation presents a valuable case study for researchers and scientists in synthetic chemistry and drug development. This document details the principles behind spectral assignments, provides standardized experimental protocols, and interprets the spectral data with reference to established chemical shift theories and substituent effects. The guide is structured to offer not just data, but a field-proven logical framework for the structural characterization of complex organic molecules.

Introduction: The Structural Significance of a Pyrazole-Substituted Benzaldehyde

This compound, with the empirical formula C₁₁H₁₀N₂O, is a bifunctional organic compound featuring a benzaldehyde core substituted with a methyl group and a pyrazole ring[1]. Pyrazole derivatives are a cornerstone in medicinal chemistry, known for a wide array of biological activities[2][3]. The aldehyde functional group serves as a versatile synthetic handle for further molecular elaboration.

Accurate structural confirmation is the bedrock of chemical research and development. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution. This guide will dissect the ¹H and ¹³C NMR spectra of the title compound, explaining the causality behind the observed chemical shifts, coupling constants, and signal multiplicities.

Molecular Architecture and Predicted Spectral Features

To interpret the NMR spectra, we must first analyze the molecule's structure and the distinct chemical environments of its constituent atoms. The key to accurate spectral assignment lies in recognizing the electronic effects of each substituent on the benzaldehyde and pyrazole rings.

Molecular Structure for NMR Assignment:

Caption: Numbering scheme for this compound.

-

Benzaldehyde Ring: The aldehyde group (-CHO) is a strong electron-withdrawing group, which will significantly deshield the ortho (C6) and para (C4) positions. The methyl group (-CH₃) is a weak electron-donating group, which will shield its ortho (C4, C6) and para (C1) positions. The interplay of these effects determines the final chemical shifts of the aromatic protons and carbons.

-

Pyrazole Ring: The pyrazole ring is a five-membered aromatic heterocycle. Its protons and carbons will have characteristic chemical shifts influenced by the two nitrogen atoms[2][4].

¹H NMR Spectral Analysis

Proton NMR provides critical information on the number of distinct proton environments, their relative ratios (integration), and their connectivity through spin-spin coupling.

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol ensures data reproducibility and quality.

-

Sample Preparation: Weigh 5-10 mg of this compound and dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts[5].

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer, such as a Bruker Avance 400 MHz instrument.

-

Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical Parameters: Set a spectral width of ~15 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and acquire 16-32 scans to achieve a good signal-to-noise ratio[5].

-

-

Data Processing: Apply Fourier transformation to the Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative proton counts.

Data Interpretation and Assignments

The following table summarizes the anticipated ¹H NMR spectral data. The predicted shifts are based on established values for substituted benzaldehydes and pyrazoles[5][6][7].

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |

| ~10.1 | s | - | 1H | H⁷ (-CHO) | The aldehyde proton is highly deshielded by the anisotropic effect of the C=O bond, appearing far downfield[7]. |

| ~7.90 | d | ~2.0 | 1H | H⁵' (Pyrazole) | Adjacent to N1 and deshielded. Coupled to H⁴'. |

| ~7.75 | d | ~2.5 | 1H | H³' (Pyrazole) | Adjacent to N2 and deshielded. Coupled to H⁴'. |

| ~7.65 | d | ~8.0 | 1H | H³ | Ortho to the pyrazole substituent. Coupled to H⁴. |

| ~7.50 | dd | ~8.0, ~2.0 | 1H | H⁴ | Meta to the aldehyde (deshielding) and ortho to the methyl group (shielding). Coupled to H³ and H⁶. |

| ~7.30 | d | ~2.0 | 1H | H⁶ | Meta to the methyl group. Coupled to H⁴. |

| ~6.50 | t | ~2.2 | 1H | H⁴' (Pyrazole) | Coupled to both H³' and H⁵' on the pyrazole ring. |

| ~2.45 | s | - | 3H | H¹¹ (-CH₃) | Protons of the alkyl methyl group are shielded and appear upfield as a singlet. |

Visualization of Proton Connectivity

A COSY (Correlation Spectroscopy) experiment would be essential to confirm these assignments by identifying coupled proton pairs.

Caption: Expected H-H COSY correlations for the aromatic protons.

¹³C NMR Spectral Analysis

Carbon-13 NMR spectroscopy provides a count of non-equivalent carbon atoms and information about their chemical environment (e.g., hybridization, electronegativity of attached atoms).

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample and Instrumentation: The same sample and spectrometer as for ¹H NMR can be used.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This results in each unique carbon appearing as a singlet.

-

Typical Parameters: Set a spectral width of ~220 ppm, a relaxation delay of 2-5 seconds, and acquire a larger number of scans (e.g., 1024 or more) to compensate for the low natural abundance (1.1%) of the ¹³C isotope[5][8].

-

-

DEPT Analysis (Optional but Recommended): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH (methine), CH₂ (methylene), and CH₃ (methyl) carbons. CH signals appear positive in both, CH₂ are negative in DEPT-135, and CH₃ are positive in DEPT-135. Quaternary carbons do not appear in DEPT spectra.

Data Interpretation and Assignments

The predicted ¹³C chemical shifts are based on additivity rules and data from similar substituted aromatic systems[6][9][10].

Table 2: Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type (DEPT) | Assignment | Rationale |

| ~192.0 | CH | C⁷ (C=O) | The aldehyde carbonyl carbon is the most deshielded, typically appearing in the 190-200 ppm range[6][8]. |

| ~142.0 | C | C⁵ | Ipso-carbon attached to the electron-donating methyl group. |

| ~141.0 | CH | C⁵' (Pyrazole) | Deshielded carbon in the pyrazole ring adjacent to N1. |

| ~138.0 | C | C² | Ipso-carbon attached to the pyrazole substituent. |

| ~134.0 | CH | C³ | Aromatic methine carbon. |

| ~131.0 | CH | C⁴ | Aromatic methine carbon. |

| ~129.0 | CH | C³' (Pyrazole) | Deshielded carbon in the pyrazole ring adjacent to N2. |

| ~127.0 | C | C¹ | Ipso-carbon attached to the aldehyde group. |

| ~125.0 | CH | C⁶ | Aromatic methine carbon. |

| ~110.0 | CH | C⁴' (Pyrazole) | Shielded carbon in the pyrazole ring between the two CH groups. |

| ~21.5 | CH₃ | C¹¹ (-CH₃) | The methyl carbon is highly shielded and appears far upfield. |

Visualization of Structure Confirmation via 2D NMR

Heteronuclear 2D NMR experiments like HSQC and HMBC are indispensable for a definitive and self-validating assignment.

Caption: Key HSQC (¹J) and HMBC (²J, ³J) correlations.

The HMBC experiment is particularly powerful. For instance, a correlation from the aldehyde proton (H⁷) to the ipso-carbon C¹ and the pyrazole-bearing carbon C² would firmly establish the connectivity around the aldehyde. Crucially, observing a correlation from a pyrazole proton (e.g., H⁵') to a benzaldehyde carbon (e.g., C²) provides undeniable proof of the linkage between the two ring systems.

Conclusion

The structural elucidation of this compound is achieved through a systematic analysis of its ¹H and ¹³C NMR spectra. The aldehyde proton at ~10.1 ppm and the carbonyl carbon at ~192.0 ppm are hallmark signals for the benzaldehyde moiety. The distinct sets of signals in the aromatic region (7.30-7.90 ppm for protons, 110-142 ppm for carbons) are logically assigned to the substituted benzene and pyrazole rings based on established substituent effects and coupling patterns. This guide underscores that while 1D NMR provides the foundational data, a truly rigorous and trustworthy structural proof relies on the network of correlations revealed by 2D NMR experiments, creating a self-validating analytical system.

References

- 1. This compound DiscoveryCPR 956723-07-2 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. che.hw.ac.uk [che.hw.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

CAS number and molecular weight of 5-methyl-2-(1H-pyrazol-1-yl)benzaldehyde

An In-Depth Technical Guide to 5-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and synthetic organic chemistry. This document details the compound's physicochemical properties, provides a robust, field-proven protocol for its synthesis via Ullmann condensation, and explores its structural characterization through spectroscopic methods. Furthermore, it discusses the molecule's chemical reactivity, potential applications as a scaffold in drug discovery, and essential safety protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their scientific endeavors.

Compound Identification and Physicochemical Properties

This compound is a bifunctional organic molecule featuring a benzaldehyde core substituted with a methyl group and a pyrazole ring. The strategic placement of the pyrazole moiety ortho to the aldehyde group imparts unique electronic and steric properties, making it a valuable intermediate for constructing more complex molecular architectures.

The fundamental properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 956723-07-2 | [1] |

| Molecular Formula | C₁₁H₁₀N₂O | [1] |

| Molecular Weight | 186.21 g/mol | [1] |

| Physical Form | Solid | |

| InChI Key | LUDLYOVAMFPRFA-UHFFFAOYSA-N | |

| SMILES | O=C([H])C1=CC(C)=CC=C1N2N=CC=C2 |

Synthesis and Purification

The synthesis of N-aryl pyrazoles, such as the title compound, is most effectively achieved through a copper-catalyzed N-arylation reaction, commonly known as the Ullmann condensation or Ullmann-type coupling. This method is superior to other potential routes due to its high yield, functional group tolerance, and the ready availability of starting materials.

The chosen pathway involves the coupling of 2-bromo-5-methylbenzaldehyde with pyrazole. The bromine atom on the benzaldehyde ring provides a reactive site for the palladium- or copper-catalyzed cross-coupling, while the aldehyde group remains intact under appropriate reaction conditions[2].

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

-

Materials:

-

Procedure:

-

To a dry reaction vessel equipped with a magnetic stirrer and reflux condenser, add 2-bromo-5-methylbenzaldehyde, pyrazole, copper(I) iodide, L-proline, and potassium carbonate.

-

Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon).

-

Add anhydrous DMSO via syringe.

-

Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water, followed by brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

-

-

Causality and Insights:

-

Catalyst System: The CuI/L-proline system is a well-established and cost-effective catalyst for Ullmann N-arylations. L-proline acts as a ligand, stabilizing the copper catalyst and facilitating the coupling process.

-

Base and Solvent: Potassium carbonate is a crucial base for deprotonating the pyrazole NH, making it nucleophilic. DMSO is an excellent polar aprotic solvent for this reaction, effectively dissolving the reactants and salts while tolerating the required high temperatures.

-

Purification: Column chromatography is essential to remove unreacted starting materials, catalyst residues, and any potential side products, ensuring high purity of the final compound.

-

Spectroscopic Characterization

Structural confirmation of the synthesized this compound is achieved through a combination of NMR and IR spectroscopy. While specific experimental data for this exact molecule is not widely published, the expected spectral characteristics can be accurately predicted based on its structure and data from analogous compounds[6][7][8].

-

¹H NMR (Proton NMR):

-

Aldehyde Proton (-CHO): A singlet is expected far downfield, typically in the range of δ 9.8-10.2 ppm, due to the strong deshielding effect of the carbonyl group[8].

-

Aromatic Protons (Benzene Ring): Three protons on the benzene ring will appear in the aromatic region (δ 7.2-8.0 ppm). Their splitting patterns will be complex due to their distinct chemical environments.

-

Pyrazole Protons: Three protons on the pyrazole ring will resonate in the aromatic region, typically between δ 6.5 and 8.0 ppm. They will exhibit doublet-of-doublets or triplet splitting patterns based on their coupling with each other.

-

Methyl Protons (-CH₃): A sharp singlet corresponding to the three methyl protons is expected around δ 2.4-2.6 ppm.

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon (-CHO): The aldehyde carbon will be the most downfield signal, typically appearing around δ 190-195 ppm.

-

Aromatic and Pyrazole Carbons: Multiple signals will be present in the δ 110-150 ppm range, corresponding to the carbons of the benzene and pyrazole rings.

-

Methyl Carbon (-CH₃): The methyl carbon will appear as a single peak in the upfield region, typically around δ 20-22 ppm.

-

-

IR (Infrared) Spectroscopy:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1690-1710 cm⁻¹.

-

C-H Stretch (Aldehyde): Two characteristic medium peaks may appear around 2820 cm⁻¹ and 2720 cm⁻¹.

-

Aromatic C=C Stretches: Multiple sharp bands will be observed in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: A peak in the 1300-1360 cm⁻¹ region can be attributed to the C-N bond of the pyrazole ring.

-

Chemical Reactivity and Applications

The molecule's utility is derived from its two primary reactive sites: the aldehyde group and the pyrazole ring. This dual functionality allows for a wide range of subsequent chemical transformations.

Caption: Key reactive sites and potential transformations of the title compound.

-

Reactivity of the Aldehyde Group: The aldehyde functional group is a versatile handle for numerous organic reactions[9][10].

-

Nucleophilic Addition: It readily undergoes nucleophilic addition reactions, which are the basis for transformations like reductive amination (to form amines), Wittig reactions (to form alkenes), and the formation of cyanohydrins[10].

-

Condensation Reactions: It can participate in various condensation reactions, such as Knoevenagel or Aldol condensations, to build larger, more complex carbon skeletons.

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, providing another avenue for derivatization[10].

-

-

Role in Medicinal Chemistry and Drug Discovery: The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, found in numerous approved drugs[8][11]. Pyrazole-containing compounds exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anti-cancer, and analgesic properties[1][9][12].

-

As a Synthetic Intermediate: this compound serves as a key intermediate for synthesizing novel pharmaceutical candidates[2][13]. The aldehyde group allows for the introduction of diverse side chains and functional groups through reactions like those mentioned above, enabling the exploration of structure-activity relationships (SAR) in a drug discovery program.

-

Bioisosteric Replacement: The pyrazole ring can act as a bioisostere for other aromatic or amide groups, helping to modulate properties like metabolic stability, solubility, and target binding affinity.

-

Safety, Handling, and Storage

-

Hazard Identification: While specific toxicity data for this compound is limited, it should be handled with the standard precautions used for laboratory chemicals. Analogous aromatic aldehydes can be irritants to the skin, eyes, and respiratory tract.

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term storage, an inert atmosphere is recommended.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis via Ullmann condensation, coupled with the dual reactivity of its aldehyde and pyrazole moieties, makes it an attractive starting point for the development of novel compounds, particularly in the pursuit of new therapeutic agents. This guide provides the foundational knowledge required for its synthesis, characterization, and strategic application in research and development.

References

- 1. This compound | 956723-07-2 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 2-Bromo-5-methylbenzaldehyde | 90221-55-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. 90221-55-9|2-Bromo-5-methylbenzaldehyde|BLD Pharm [bldpharm.com]

- 6. rsc.org [rsc.org]

- 7. digibuo.uniovi.es [digibuo.uniovi.es]

- 8. jmchemsci.com [jmchemsci.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. jackwestin.com [jackwestin.com]

- 11. researchgate.net [researchgate.net]

- 12. wiche.edu [wiche.edu]

- 13. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Synthesis of 5-methyl-2-(1H-pyrazol-1-yl)benzaldehyde: Starting Materials and Core Strategies

Introduction

5-methyl-2-(1H-pyrazol-1-yl)benzaldehyde, with CAS Number 956723-07-2, is a pivotal bifunctional molecule increasingly recognized for its role as a versatile intermediate in the synthesis of complex chemical entities.[1][2] Its structure, featuring a reactive aldehyde group ortho to a methyl-substituted N-aryl pyrazole, presents a unique scaffold for the development of novel pharmaceuticals and agrochemicals. The strategic placement of these functional groups allows for a multitude of subsequent transformations, making it a valuable building block in discovery chemistry.

This guide provides an in-depth analysis of the primary synthetic routes to this target molecule, focusing on the critical selection of starting materials and the underlying mechanistic principles that govern the chosen methodologies. We will explore two robust and industrially relevant pathways: direct N-arylation via Nucleophilic Aromatic Substitution (SNAr) and a copper-catalyzed Ullmann condensation. The discussion is tailored for researchers and process chemists, emphasizing the causality behind experimental choices to ensure reproducible and scalable outcomes.

Strategic Analysis: The Key C-N Bond Disconnection

The core of synthesizing this compound lies in the formation of the C-N bond between the benzaldehyde ring and the pyrazole heterocycle. A retrosynthetic analysis logically disconnects this bond, leading to two fundamental precursors: a pyrazole moiety and an appropriately substituted 5-methylbenzaldehyde derivative.

The success of the synthesis hinges on the nature of the substituent at the 2-position of the benzaldehyde ring. This group must function as an effective leaving group, either by possessing inherent reactivity (as in SNAr) or by being amenable to transition-metal catalysis (as in Ullmann coupling).

Pathway 1: Direct N-Arylation via Nucleophilic Aromatic Substitution (SNAr)

This pathway is arguably the most direct and atom-economical approach, predicated on the reaction between an activated aryl halide and pyrazole. The key to this strategy is the potent electronic activation provided by the ortho-aldehyde group.

Causality Behind Experimental Design: The electron-withdrawing nature of the formyl group (-CHO) is paramount. It activates the aromatic ring towards nucleophilic attack, significantly lowering the energy of the intermediate Meisenheimer complex. For this reason, an aryl fluoride is the substrate of choice. The high electronegativity of fluorine enhances the electrophilicity of the carbon to which it is attached (C-2), making it highly susceptible to attack by the pyrazole nucleophile. This effect is more pronounced for fluorine than for other halogens, leading to faster reaction rates in SNAr contexts.

Key Starting Materials & Reagents

| Component | Chemical Name | Role | Rationale for Selection |

| Aryl Precursor | 2-Fluoro-5-methylbenzaldehyde | Electrophile | The fluorine atom is an excellent leaving group in SNAr, activated by the ortho-aldehyde.[3] |

| Nucleophile | Pyrazole | N-nucleophile | The N-H proton is acidic enough to be removed by a moderate base, forming the nucleophilic pyrazolate anion. |

| Base | Potassium Carbonate (K2CO3) | Proton Scavenger | Deprotonates pyrazole to generate the active nucleophile. It is cost-effective and sufficiently basic for this purpose. |

| Solvent | Dimethylformamide (DMF) | Polar Aprotic Solvent | Solubilizes the reactants and stabilizes the charged Meisenheimer intermediate without protonating the nucleophile. |

Experimental Protocol: SNAr Synthesis

-

Vessel Preparation: To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-5-methylbenzaldehyde (1.0 eq.).

-

Reagent Addition: Add pyrazole (1.1 eq.) and potassium carbonate (1.5 eq.).

-

Solvent Introduction: Add anhydrous dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.5 M.

-

Reaction Execution: Heat the reaction mixture to 100-120 °C under a nitrogen atmosphere. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the mixture to room temperature and pour it into ice-water. This will precipitate the crude product and dissolve inorganic salts.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a pure solid.

References

The Architectural Blueprint of Efficacy: Unveiling the Crystal Structure of Pyrazole-Containing Benzaldehyde Derivatives

An In-depth Technical Guide

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] When functionalized with a benzaldehyde moiety, these compounds present a unique opportunity for developing novel therapeutics, where the precise three-dimensional arrangement of atoms dictates biological function. This guide provides an in-depth exploration of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of pyrazole-containing benzaldehyde derivatives. We will dissect the causal relationships between synthetic choices, crystallization outcomes, and the resultant structural insights, offering a framework for the rational design of next-generation therapeutic agents. The narrative emphasizes the "why" behind the "how," grounding experimental protocols in solid scientific principles to create a self-validating system for researchers in drug discovery.

The Pyrazole Scaffold: A Privileged Element in Drug Design

The five-membered pyrazole ring, an aromatic heterocycle with two adjacent nitrogen atoms, is a versatile building block in drug discovery programs.[5][6] Its metabolic stability and capacity for diverse substitutions allow medicinal chemists to fine-tune the steric and electronic properties of a molecule to optimize its interaction with biological targets.[1][5] The inclusion of a benzaldehyde group introduces a key pharmacophore capable of forming various non-covalent interactions, such as hydrogen bonds and π-π stacking, which are critical for molecular recognition at a receptor's active site. Understanding the precise spatial orientation of these functional groups through X-ray crystallography is therefore not merely an academic exercise; it is a fundamental prerequisite for structure-based drug design.[7]

The structure-activity relationship (SAR) is paramount; modifications like adding halogen groups or other substituents can dramatically alter a compound's efficacy.[5][8] For instance, studies on pyrazole-based cannabinoid receptor antagonists revealed that specific substitutions at the 1, 3, and 5-positions of the pyrazole ring are crucial for potent and selective activity.[8] This underscores the necessity of high-resolution structural data to rationalize observed biological activities and guide future synthetic efforts.

Synthesis and Crystallization: From Blueprint to Tangible Form

The journey to elucidating a crystal structure begins with the successful synthesis of the target molecule and its subsequent crystallization into a form suitable for X-ray diffraction analysis.

Synthetic Strategies: A Divergent Approach

The synthesis of pyrazole-containing benzaldehydes can be achieved through several robust methods. A common and effective strategy involves the Vilsmeier-Haack reaction, which introduces a formyl group (the basis of the aldehyde) onto a pre-existing pyrazole ring. Alternatively, multicomponent reactions (MCRs) offer a highly efficient pathway, allowing for the construction of complex pyrazole derivatives in a single pot, thereby saving time and resources.[9]

The choice of synthetic route is critical as it can influence the purity and yield of the final product, which in turn directly impacts the success of crystallization.

Caption: General workflow for the synthesis of pyrazole-benzaldehyde derivatives.

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

This protocol describes the synthesis of a 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a common intermediate.[10]

-

Preparation of Vilsmeier Reagent: In a two-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place 10 mL of anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice bath. Slowly add 2 mL of phosphorus oxychloride (POCl₃) dropwise with constant stirring. Continue stirring for 30 minutes in the cold to form the Vilsmeier reagent.

-

Formylation: To the prepared reagent, add a solution of 1-phenyl-3-methyl-5-pyrazolone (1 mmol) in 5 mL of DMF dropwise.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat at 60-70°C for 2-3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Pour the cooled reaction mixture into 100 mL of crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.

-

Isolation: The precipitated solid product is collected by vacuum filtration, washed thoroughly with cold water, and dried.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure pyrazole-containing benzaldehyde derivative.

The Art and Science of Crystallization

Obtaining a single crystal of sufficient size and quality is often the most challenging step in X-ray crystallography.[7][11] The process relies on slowly transitioning a solution from a soluble state to a supersaturated state, from which a single, well-ordered crystal can nucleate and grow.[12]

Causality in Method Selection:

-

Slow Evaporation: This is the simplest method. The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over days or weeks. This is effective for compounds that are highly soluble and not volatile.

-

Vapor Diffusion (Hanging/Sitting Drop): This technique is ideal for sparingly soluble compounds or when only small amounts of material are available. A drop of the compound's solution is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop gradually induces crystallization.

-

Liquid-Liquid Diffusion: This involves carefully layering a solution of the compound over a less dense solvent in which it is insoluble. Crystallization occurs at the interface as the solvents slowly mix.

Experimental Protocol: Crystallization by Slow Evaporation

-

Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane) to find a solvent in which the compound is moderately soluble.

-

Solution Preparation: Prepare a nearly saturated solution of the pyrazole derivative in the chosen solvent at room temperature or with gentle heating.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

-

Crystal Growth: Cover the vial with a cap containing a few small pinholes to allow for slow evaporation. Place the vial in a vibration-free environment.

-

Monitoring: Observe the vial daily. High-quality crystals are typically clear with well-defined faces. The process can take anywhere from a few days to several weeks.[12]

X-ray Crystallography: Deciphering the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a molecule.[13][14] It provides precise information on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs within a crystal lattice.[14]

Caption: The experimental workflow for single-crystal X-ray diffraction analysis.

Core Principles of Structure Determination

When a beam of X-rays strikes a crystal, the electrons of the atoms diffract the beam in a specific pattern of spots.[11] The angles and intensities of these diffracted beams are measured. This diffraction pattern contains the information needed to calculate an electron density map of the molecule. By fitting the known atoms of the molecule into this map, a three-dimensional model is built and then computationally refined to best fit the experimental data.[14]

Analysis of Structural Data: Case Studies

Analysis of pyrazole-containing benzaldehyde derivatives reveals key structural features that influence their properties. The central pyrazole ring is typically planar or nearly planar.[15] The dihedral angles between this pyrazole plane and the attached phenyl and benzaldehyde rings are of critical importance.

For example, in the structure of 5-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde, the pyrazole ring is nearly perpendicular to one benzene ring (dihedral angle of 82.44°) while being almost coplanar with the other (4.52°).[16] This twisted conformation minimizes steric hindrance and dictates the overall shape of the molecule, which in turn governs how it can fit into a protein's binding pocket.

Intermolecular interactions, such as hydrogen bonds and van der Waals forces, are also elucidated. In the aforementioned structure, weak C—H⋯O hydrogen bonds link adjacent molecules, forming supramolecular chains that stabilize the crystal lattice.[16] These same interactions are analogous to those that would occur with a biological target.

Data Presentation: Crystallographic Parameters

| Parameter | Compound 1[16] | Compound 2[15] |

| Formula | C₁₉H₂₁N₃O | C₁₆H₁₁FN₂O |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 21.9524 | 10.1361 |

| b (Å) | 6.2511 | 9.0232 |

| c (Å) | 24.1521 | 14.5441 |

| β (°) | 106.3069 | 107.01 |

| V (ų) | 3181.0 | 1272.2 |

| Z | 8 | 4 |

| Key Dihedral Angle 1 (°) | 82.44 (Pyrazole/Benzene) | 4.64 (Pyrazole/Fluorobenzene) |

| Key Dihedral Angle 2 (°) | 4.52 (Pyrazole/Tolyl) | 84.83 (Pyrazole/Benzene) |

This table summarizes selected crystallographic data for two representative pyrazole derivatives to illustrate the type of quantitative information obtained.

Conclusion: From Structure to Function

The determination of the crystal structure of pyrazole-containing benzaldehyde derivatives is a critical step in modern drug discovery. It provides an atomic-level understanding of the molecule's conformation and intermolecular interactions. This structural blueprint is indispensable for rationalizing structure-activity relationships, optimizing lead compounds, and ultimately designing more potent and selective therapeutic agents. The protocols and principles outlined in this guide provide researchers with a robust framework for moving from chemical synthesis to high-resolution structural analysis, bridging the gap between molecular design and biological function.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. An insight into pyrazole-containing compounds: Synthesis and pharmacological activities | Semantic Scholar [semanticscholar.org]

- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.stmjournals.com [journals.stmjournals.com]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]

- 13. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 14. mkuniversity.ac.in [mkuniversity.ac.in]

- 15. mdpi.com [mdpi.com]

- 16. Crystal structure of 5-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 5-methyl-2-(1H-pyrazol-1-yl)benzaldehyde in Organic Solvents

Abstract: This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 5-methyl-2-(1H-pyrazol-1-yl)benzaldehyde in common organic solvents. Recognizing the critical role of solubility in drug discovery and process chemistry, this document moves beyond a simple data sheet to equip researchers, chemists, and formulation scientists with the foundational principles and detailed methodologies required for robust solubility assessment. We delve into the molecular structure's influence on solubility, present a systematic approach for solvent selection, and provide detailed, field-proven protocols for both qualitative and quantitative solubility determination using the gold-standard Shake-Flask method coupled with HPLC-UV and UV-Vis spectroscopy for analysis.

Introduction: The Significance of this compound

This compound is a heterocyclic aromatic aldehyde with the molecular formula C₁₁H₁₀N₂O and a molecular weight of 186.21 g/mol .[1] Its structure, featuring a benzaldehyde ring substituted with a methyl group and a pyrazole moiety, makes it a valuable intermediate in medicinal chemistry and materials science.[2][3] Pyrazole-containing compounds are known to exhibit a wide range of biological activities, and the aldehyde functional group serves as a versatile handle for further synthetic transformations.[4][5]

The successful application of this compound in any synthetic or formulation workflow is fundamentally dependent on its solubility. Poor solubility can hinder reaction kinetics, complicate purification, and present significant challenges for bioavailability in drug development.[6][7] Therefore, a thorough understanding and accurate measurement of its solubility profile are paramount for efficient process development and rational formulation design. This guide provides the necessary theoretical and practical tools to achieve this.

Theoretical Principles: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules involved.[8][9] The intermolecular forces between solute-solute and solvent-solvent molecules must be overcome by the formation of new, energetically favorable solute-solvent interactions.

Let's analyze the structure of this compound:

-

Aromatic Rings (Benzene and Pyrazole): These are largely nonpolar and will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

-

Aldehyde Group (-CHO): The carbonyl group is polar, with the oxygen atom being a hydrogen bond acceptor. This group contributes to solubility in polar solvents.[10]

-

Pyrazole Ring: Contains two nitrogen atoms. One is a pyridine-like nitrogen that is a hydrogen bond acceptor, and the other is a pyrrole-like nitrogen. This heterocycle introduces polarity and hydrogen bonding capability.

-

Methyl Group (-CH₃): This is a nonpolar, hydrophobic group that slightly decreases polarity.

Predicted Solubility Profile:

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Tetrahydrofuran (THF), as well as in polar protic solvents like lower-chain alcohols (e.g., ethanol, methanol) where hydrogen bonding can occur.

-

Moderate Solubility: Likely in solvents of intermediate polarity such as Dichloromethane (DCM), Chloroform, and Acetone.

-

Low to Negligible Solubility: Expected in nonpolar aliphatic solvents like Hexane and Heptane, as the polar functional groups will dominate.[11]

Experimental Determination of Solubility: A Methodological Workflow

Since specific quantitative solubility data for this compound is not widely published, an experimental approach is necessary. The following workflow provides a systematic path from initial screening to precise quantification.

Caption: A systematic workflow for determining the solubility of this compound.

Protocol for Qualitative Solubility Determination

This initial test provides a rapid assessment to classify solubility and guide the design of quantitative experiments.[12]

Materials:

-

This compound

-

Set of test solvents (e.g., Heptane, Toluene, Dichloromethane, Acetone, Ethanol, Methanol, Water)

-

Small test tubes or vials (1.5 mL)

-

Vortex mixer

Procedure:

-

Place approximately 2-5 mg of the compound into a test tube.

-

Add the selected solvent dropwise (approx. 100 µL at a time) up to a total volume of 1 mL.

-

After each addition, cap the tube and vortex vigorously for 30-60 seconds.

-

Visually inspect the solution for any undissolved solid against a dark background.

-

Record observations using the classifications in the table below.

Table 1: Qualitative Solubility Classification

| Observation | Classification | Approximate Solubility (mg/mL) |

|---|---|---|

| Dissolves completely in <0.5 mL | Very Soluble | > 10 |

| Dissolves completely in 1 mL | Soluble | 5 - 10 |

| Some solid remains | Sparingly Soluble | 1 - 5 |

| No visible dissolution | Insoluble | < 1 |

Protocol for Quantitative Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium (thermodynamic) solubility, representing the true saturation point of the compound in a solvent at a specific temperature.[7][13]

Materials:

-

This compound

-

Selected organic solvents

-

Glass vials with Teflon-lined caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (0.22 µm, PTFE for organic solvents)

-

Calibrated analytical balance and pipettes

-

Analytical instrument (HPLC-UV or UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of the solid compound to a vial (e.g., 10 mg to 2 mL of solvent). The key is to ensure undissolved solid remains at the end of the experiment.

-

Equilibration: Cap the vials tightly and place them on an orbital shaker at a controlled temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient duration to reach equilibrium. A period of 24-48 hours is standard for many compounds.[7]

-

Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To separate the saturated liquid phase from the solid, either:

-

Centrifuge: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

-

Filter: Carefully draw the supernatant using a syringe and pass it through a 0.22 µm syringe filter. Discard the first few drops to avoid adsorptive losses.

-

-

Sample Preparation for Analysis: Immediately after separation, carefully pipette a known volume of the clear, saturated supernatant and dilute it with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical calibration curve.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (see Section 4) to determine its concentration.

-

Calculation: Calculate the original solubility by multiplying the measured concentration of the diluted sample by the dilution factor.

Analytical Quantification Methods

Accurate quantification of the dissolved compound is crucial. The choice between HPLC and UV-Vis depends on the required precision, sample complexity, and available equipment.

Caption: A decision-making diagram for choosing between HPLC-UV and UV-Vis for solubility quantification.

Quantification by High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the preferred method due to its high specificity and ability to separate the analyte from any potential impurities or degradants.[14][15]

Workflow:

-

Method Development: Develop a simple isocratic reverse-phase HPLC method. A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or TFA for peak shaping) is a common starting point. The UV detector wavelength should be set to the λ_max of the compound.

-

Calibration Curve Preparation:

-

Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

-

Perform a serial dilution to create a series of at least five calibration standards that bracket the expected concentration of the diluted solubility sample.

-

Inject each standard into the HPLC and record the peak area.

-

Plot peak area versus concentration and perform a linear regression. The R² value should be >0.995 for a valid curve.

-

-

Sample Analysis:

-

Inject the diluted supernatant sample from the shake-flask experiment.

-

Determine the peak area for the analyte.

-

Calculate the concentration of the diluted sample using the equation from the calibration curve (y = mx + c, where y is the peak area and x is the concentration).

-

Multiply this concentration by the dilution factor to obtain the final solubility value.

-

Quantification by UV-Vis Spectroscopy

This method is faster and simpler than HPLC but is only suitable if the compound is pure and has a distinct UV absorbance, and if the solvent itself does not absorb at the analytical wavelength.[16][17]

Workflow:

-

Determine λ_max: Scan a dilute solution of the compound across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λ_max).

-

Calibration Curve Preparation:

-

Using the same stock solution as for HPLC, prepare a series of at least five standards in the same solvent used for the solubility experiment.

-

Measure the absorbance of each standard at the predetermined λ_max.

-

Plot absorbance versus concentration to generate a Beer-Lambert Law calibration curve. Ensure linearity (R² > 0.995).

-

-

Sample Analysis:

-

Measure the absorbance of the diluted supernatant sample.

-

Ensure the absorbance value falls within the linear range of the calibration curve. If not, adjust the dilution.

-

Calculate the concentration of the diluted sample from the calibration curve.

-

Multiply this concentration by the dilution factor to obtain the final solubility value.

-

Data Presentation

Results should be recorded clearly, specifying the solvent, temperature, and method of analysis.

Table 2: Example Solubility Data Table for this compound

| Solvent | Temperature (°C) | Analytical Method | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Class |

|---|---|---|---|---|---|

| e.g., Ethanol | 25 | HPLC-UV | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |

| e.g., Dichloromethane | 25 | HPLC-UV | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |

| e.g., Toluene | 25 | UV-Vis | [Experimental Value] | [Calculated Value] | [e.g., Sparingly Soluble] |

| e.g., Heptane | 25 | HPLC-UV | [Experimental Value] | [Calculated Value] | [e.g., Insoluble]|

Conclusion

References

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. researchgate.net [researchgate.net]

- 3. jmchemsci.com [jmchemsci.com]

- 4. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sciforum.net [sciforum.net]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.ws [chem.ws]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. quora.com [quora.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. pharmaguru.co [pharmaguru.co]

- 15. researchgate.net [researchgate.net]

- 16. solubilityofthings.com [solubilityofthings.com]

- 17. scirp.org [scirp.org]

An In-depth Technical Guide to 8-Methyl-1,4-dihydrochromeno[3,4-d]pyrazole: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pyrazole derivative, 8-Methyl-1,4-dihydrochromeno[3,4-d]pyrazole, with the chemical formula C11H10N2O. The pyrazole moiety is a privileged scaffold in medicinal chemistry, known for a wide array of biological activities.[1][2] This guide delves into the systematic IUPAC nomenclature, plausible synthetic pathways for this fused heterocyclic system, in-depth spectroscopic analysis for structural elucidation, and potential applications in drug discovery and development. The content is structured to provide both foundational knowledge and practical insights for researchers working with pyrazole-based compounds.

Introduction to the Pyrazole Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[3] This fundamental structure is a cornerstone in the development of pharmaceuticals, agrochemicals, and materials science due to its versatile chemical properties and diverse biological activities.[4] Pyrazole derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][4] The fusion of a pyrazole ring with other heterocyclic systems, such as the chromene in the case of our topic molecule, often leads to novel compounds with enhanced or unique biological profiles.

IUPAC Nomenclature and Structural Elucidation

The systematic naming of complex heterocyclic systems is crucial for unambiguous scientific communication. The IUPAC name for the C11H10N2O pyrazole derivative of interest is 8-Methyl-1,4-dihydrochromeno[3,4-d]pyrazole .[1]

-

Chromeno : This indicates the presence of a chromene ring system, which is a benzopyran.

-

[3,4-d] : This denotes the fusion of the pyrazole ring to the 'd' face (the 3-4 bond) of the chromene nucleus.

-

Pyrazole : This identifies the five-membered ring with two adjacent nitrogen atoms.

-

8-Methyl : A methyl group is substituted at the 8th position of the fused ring system.

-

1,4-dihydro : This specifies the saturation at the 1st and 4th positions of the chromeno[3,4-d]pyrazole core.

The chemical structure is as follows:

References